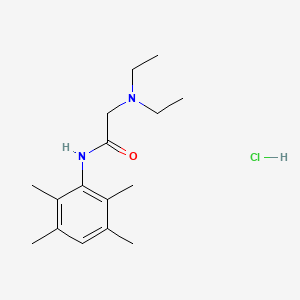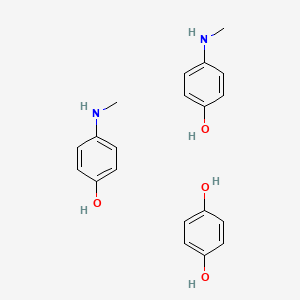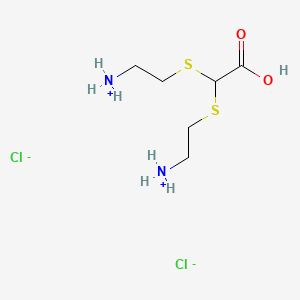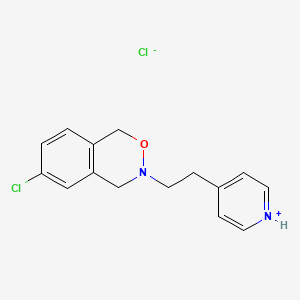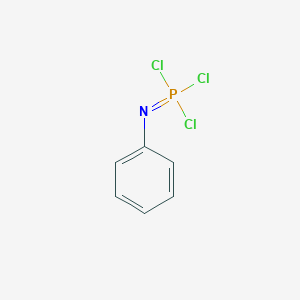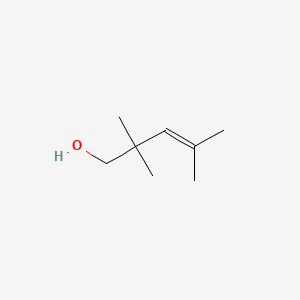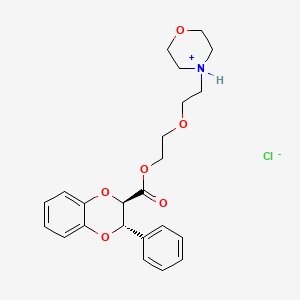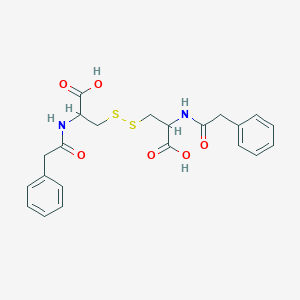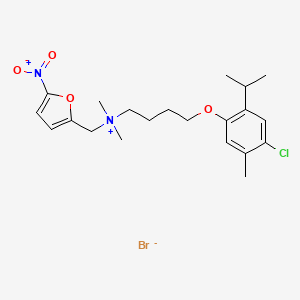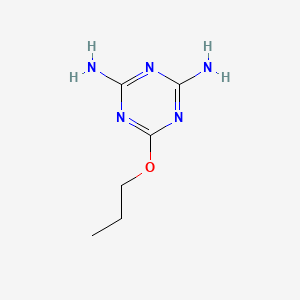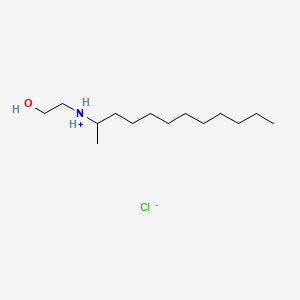
2-((1-Methylundecyl)amino)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Methylundecyl)amino)ethanol hydrochloride is an organic compound that features both an amine and an alcohol functional group. This compound is typically used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylundecyl)amino)ethanol hydrochloride generally involves the reaction of 1-methylundecylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Often carried out in an aqueous or alcoholic medium.
Catalyst: Acidic catalysts can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The product is purified through distillation or crystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Methylundecyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
Aplicaciones Científicas De Investigación
2-((1-Methylundecyl)amino)ethanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((1-Methylundecyl)amino)ethanol hydrochloride involves its interaction with cellular membranes and proteins. The compound can:
Disrupt Membranes: The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
Protein Binding: The amine group can form hydrogen bonds with proteins, affecting their function and stability.
Pathways: It may influence signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethanol: A simpler analog with similar functional groups but shorter alkyl chain.
N-Methylethanolamine: Contains a methyl group on the nitrogen, similar reactivity but different physical properties.
Diethanolamine: Contains two ethanolamine groups, used in similar applications but with different reactivity.
Uniqueness
2-((1-Methylundecyl)amino)ethanol hydrochloride is unique due to its long alkyl chain, which imparts distinct hydrophobic properties, making it more effective in disrupting lipid membranes and interacting with hydrophobic regions of proteins.
Propiedades
Número CAS |
56167-10-3 |
|---|---|
Fórmula molecular |
C14H32ClNO |
Peso molecular |
265.86 g/mol |
Nombre IUPAC |
dodecan-2-yl(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-3-4-5-6-7-8-9-10-11-14(2)15-12-13-16;/h14-16H,3-13H2,1-2H3;1H |
Clave InChI |
FJGRVXSVNJGJAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



